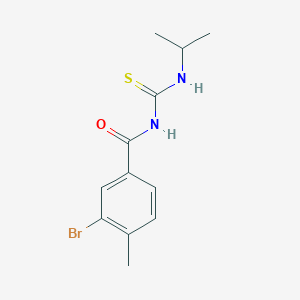![molecular formula C24H25N3O3S B319407 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B319407.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperazine derivative with a suitable leaving group on the biphenyl core.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学的研究の応用
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways, providing insights into its mechanism of action.
作用機序
The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-{4-[(4-methylpiperazin-1-yl)phenyl]acetamide: This compound shares a similar piperazine and phenyl structure but lacks the sulfonyl and biphenyl groups.
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in having the piperazine group but differs in the overall structure and functional groups.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Contains a piperazine group and is used in similar research contexts but has a different core structure.
Uniqueness
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the biphenyl core provides structural rigidity and potential for π-π interactions. These features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H25N3O3S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-26-15-17-27(18-16-26)31(29,30)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28) |
InChIキー |
BDJPBEGGXNSQNB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


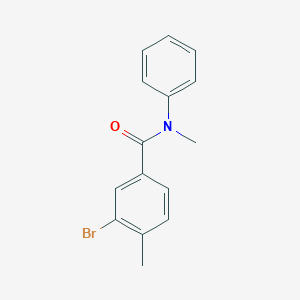
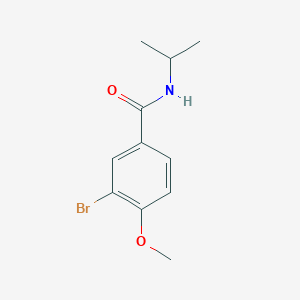
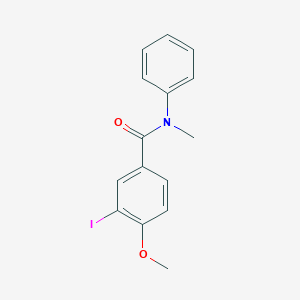
![N'-[3-(2-methoxyphenyl)acryloyl]-N-methyl-N-phenylthiourea](/img/structure/B319331.png)
![N-isopropyl-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B319332.png)
![4-fluoro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319333.png)
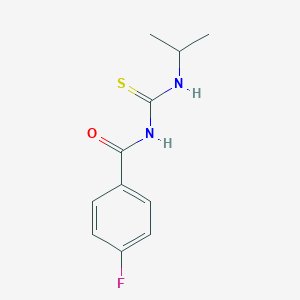
![N-isopropyl-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B319335.png)
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-isopropylthiourea](/img/structure/B319337.png)
![N-[3-(4-fluorophenyl)acryloyl]-N'-isopropylthiourea](/img/structure/B319338.png)


![3-bromo-4-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319344.png)
